molecular formula C8H9BrClN3 B2924190 {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride CAS No. 2172578-48-0

{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride

Katalognummer: B2924190
CAS-Nummer: 2172578-48-0
Molekulargewicht: 262.54
InChI-Schlüssel: UMLGMQNJLBKRTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromine atom at position 3 and a methanamine group (-CH2NH2) at position 2, stabilized as a hydrochloride salt. This structural motif is critical for its physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt .

Eigenschaften

IUPAC Name

(3-bromoimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3.ClH/c9-8-6(5-10)11-7-3-1-2-4-12(7)8;/h1-4H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLGMQNJLBKRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds through a one-pot tandem cyclization/bromination process. The cyclization to form imidazo[1,2-a]pyridines is promoted by the further bromination, and no base is needed . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly method .

Industrial Production Methods

Industrial production of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at room temperature .

Analyse Chemischer Reaktionen

Types of Reactions

{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyridine, which can be further functionalized for specific applications .

Wirkmechanismus

The mechanism of action of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at positions 3, 6, and 8 significantly altering biological and chemical behavior. Key analogues include:

Compound Name CAS Number Substituents Molecular Weight Similarity Score Key Features
8-Bromo-5-methylimidazo[1,2-a]pyridine HCl 957120-36-4 8-Br, 5-CH3 254.55 0.85 Methyl enhances lipophilicity
6-Chloroimidazo[1,2-a]pyridine 6188-25-6 6-Cl 168.61 0.80 Smaller halogen; lower steric hindrance
6,8-Dibromoimidazo[1,2-a]pyridine 1202450-63-2 6-Br, 8-Br 311.92 0.81 Dual halogenation; increased MW
1-{8-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine diHCl EN300-46843268 8-Cl, -CH2NH2 (dihydrochloride) 254.55 N/A Chloro vs. bromo; dihydrochloride salt

Structural Insights :

  • Halogen Position : Bromine at position 3 (target compound) vs. 8-bromo (CAS 957120-36-4) alters electronic effects and steric interactions. The 3-position bromine may enhance electrophilic reactivity compared to 8-substituted analogues .
  • Functional Groups : The methanamine group in the target compound contrasts with methyl (CAS 957120-36-4) or thiourea () substituents, influencing hydrogen-bonding capacity and target binding .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound, CAS 957120-36-4) exhibit superior aqueous solubility compared to free bases (e.g., 6-chloroimidazo[1,2-a]pyridine) due to ionic dissociation .

Biologische Aktivität

{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride typically involves one-pot tandem cyclization and bromination reactions starting from α-bromoketones and 2-aminopyridine. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) are employed to evaluate the yield and purity of the synthesized compound.

Pharmacological Properties

The biological activity of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Antibacterial Activity : Compounds with imidazo[1,2-a]pyridine frameworks have demonstrated significant antibacterial properties. The presence of the bromine atom may enhance these activities by improving interactions with bacterial targets.
  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridines can inhibit specific enzymes and receptors involved in cancer pathways. For instance, compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Interaction studies suggest that {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases .

The mechanism by which {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride exerts its biological effects is primarily through its binding affinity to specific biological targets. Molecular docking studies have revealed insights into how this compound interacts at the molecular level with enzymes and receptors. Such interactions can elucidate its pharmacological properties and guide further optimization for therapeutic use.

Case Studies and Research Findings

Several studies have evaluated the biological activity of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride:

  • Cytotoxicity Assays : In vitro assays using human cancer cell lines have shown that this compound exhibits cytotoxic effects with half-maximal inhibitory concentration (IC50) values indicating significant potency against certain cancer types .
    CompoundIC50 (μM)Cell Line
    1< 150HeLa
    2386A549
    3735MCF7
  • In Vivo Efficacy : Animal models have been used to assess the efficacy of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride in reducing tumor growth or parasitemia in malaria models. One study reported a significant reduction in parasitemia in a P. berghei mouse model when dosed with this compound .
    CompoundReduction in Parasitemia (%)Dosage (mg/kg)
    A5150
    B1850

Q & A

Q. What are the standard synthetic routes for preparing {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride, and how can intermediates be optimized?

  • Methodological Answer : Synthesis typically involves bromination of imidazo[1,2-a]pyridine precursors, followed by functionalization of the methylamine group. For example, intermediates like (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (CAS: 1420478-87-0) suggest that Buchwald-Hartwig amination or Suzuki-Miyaura coupling could be employed to introduce the methanamine moiety . Optimization may involve adjusting reaction temperatures (e.g., 80–100°C for cross-coupling) and catalysts (e.g., Pd(PPh₃)₄) to improve yields. Purity can be monitored via HPLC (≥95% by area) using C18 columns with acetonitrile/water gradients .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer :
  • Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) should match the molecular ion [M+H]⁺ at m/z 261.96 (calculated for C₈H₈BrN₃·HCl) .
  • NMR : ¹H NMR in DMSO-d₆ should show characteristic peaks: δ 8.2–8.5 ppm (imidazo-pyridine protons), δ 4.1 ppm (CH₂NH₂), and δ 3.3 ppm (NH₂·HCl) .
  • Elemental Analysis : Match experimental and theoretical values for C, H, N (±0.4%) .

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer : Store at −20°C under inert gas (Ar/N₂) in amber vials to avoid moisture absorption and photodegradation. Stability tests (e.g., TGA/DSC) indicate decomposition above 150°C, so avoid prolonged exposure to heat .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what mechanistic insights exist?

  • Methodological Answer : The C-3 bromine acts as a leaving group in Pd-catalyzed reactions. Kinetic studies using 3-Bromoimidazo[1,2-a]pyrimidine (CAS: 6840-45-5) show that electron-withdrawing effects increase oxidative addition rates to Pd(0). For example, coupling with arylboronic acids proceeds via a Langmuir-Hinshelwood mechanism, with rate-limiting transmetallation . Use DFT calculations (B3LYP/6-31G*) to model transition states and optimize ligand selection (e.g., XPhos enhances steric accessibility) .

Q. What strategies mitigate instability of the methanamine group during functionalization?

  • Methodological Answer :
  • Protection/Deprotection : Use Boc-protected amines (e.g., tert-butyloxycarbonyl) during harsh reactions. Deprotect with TFA/DCM (1:4 v/v) for 2 hours .
  • pH Control : Maintain reactions at pH 7–9 to avoid HCl-mediated degradation of the amine. Buffers like phosphate (50 mM) stabilize intermediates .
  • Low-Temperature Techniques : Conduct reactions at −78°C (dry ice/acetone) for SNAr substitutions to minimize side reactions .

Q. How can structure-activity relationships (SAR) guide modifications for target binding affinity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like kinase domains. The bromine’s van der Waals radius (1.85 Å) complements hydrophobic pockets .
  • Bioisosteric Replacement : Substitute Br with CF₃ (e.g., as in [4-(Trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride, CAS: 1303968-41-3) to assess potency changes in enzyme assays .
  • Pharmacokinetic Profiling : Measure logP (HPLC) to optimize lipophilicity; target values ~2.1 enhance blood-brain barrier penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.